1-Hydroxy-4-methylpentan-3-one (CAS 132350-33-5) is a highly versatile aliphatic β-hydroxy ketone characterized by a primary hydroxyl group and an isopropyl ketone moiety. Unlike bulk commodity tertiary β-hydroxy ketones, this compound provides an unhindered primary alcohol that is highly amenable to standard protection strategies, such as trichloroacetimidate-mediated etherification, and nucleophilic cyclizations [1]. In industrial and pharmaceutical research, it serves as a critical bifunctional precursor for the synthesis of complex oxygen-containing heterocycles, including (Z)-chloro-exo-methylenetetrahydrofurans [2], and acts as an essential intermediate in the development of formyl peptide receptor like-1 (FPRL-1) modulators [1]. Its defined substitution pattern ensures predictable regiocontrol in downstream anionic cascade reactions and multi-step active pharmaceutical ingredient (API) synthesis, making it a priority selection for targeted library generation.
Attempting to substitute 1-hydroxy-4-methylpentan-3-one with cheaper, bulk commodity analogs, such as 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol), fundamentally alters the reaction trajectory and synthetic viability [1]. Diacetone alcohol possesses a sterically hindered tertiary alcohol and a methyl ketone, whereas 1-hydroxy-4-methylpentan-3-one features a highly accessible primary alcohol and an isopropyl ketone. In pharmaceutical syntheses requiring hydroxyl protection—such as PMB etherification—the primary hydroxyl group of the target compound reacts quantitatively under mild acidic conditions, whereas tertiary alcohols suffer from severe steric clash and competing elimination reactions [2]. Furthermore, in cascade cyclizations, the primary alcohol facilitates rapid, unhindered 5-exo-dig ring closure, yielding specifically substituted tetrahydrofuran scaffolds that cannot be accessed via tertiary alcohol precursors [1].
In the synthesis of FPRL-1 receptor modulators, the primary hydroxyl group of 1-hydroxy-4-methylpentan-3-one is efficiently protected as a p-methoxybenzyl (PMB) ether using 4-methoxybenzyl-2,2,2-trichloroacetimidate and camphor sulfonic acid (CSA) catalyst at room temperature [1]. This unhindered primary alcohol achieves near-quantitative conversion, whereas attempting similar protection on tertiary β-hydroxy ketones (such as diacetone alcohol) results in drastically reduced yields due to steric hindrance and acid-catalyzed dehydration [1].
| Evidence Dimension | Hydroxyl protection efficiency (PMB etherification) |
| Target Compound Data | Efficient, high-yielding protection of the primary alcohol on a 5 mmol scale (16h, RT). |
| Comparator Or Baseline | Tertiary β-hydroxy ketones (e.g., 4-hydroxy-4-methyl-2-pentanone). |
| Quantified Difference | Primary alcohols achieve >90% conversion under mild CSA catalysis, whereas tertiary alcohols typically suffer >80% yield reduction due to steric clash and competing retro-aldol/dehydration pathways. |
| Conditions | CH2Cl2, camphor sulfonic acid (catalytic), 4-methoxybenzyl-2,2,2-trichloroacetimidate, RT, 16h. |
Essential for buyers procuring precursors for multi-step API synthesis where quantitative, mild hydroxyl protection is a mandatory first step.
1-Hydroxy-4-methylpentan-3-one serves as a highly specific substrate in base-catalyzed cascade condensations with 1,1-dichloroethylene to generate (Z)-chloro-exo-methylenetetrahydrofurans [1]. The compound's specific architecture—an isopropyl ketone paired with a primary alcohol—directs the 5-exo-dig cyclization to form a 2-isopropyl-substituted THF scaffold. In contrast, using the isomeric 4-hydroxy-4-methyl-2-pentanone forces cyclization through a tertiary alcohol, yielding a completely different 5,5-dimethyl-substituted THF architecture [1].
| Evidence Dimension | Regiochemical outcome of anionic cascade cyclization |
| Target Compound Data | Yields a 2-isopropyl-(Z)-chloro-exo-methylenetetrahydrofuran scaffold via primary alcohol cyclization. |
| Comparator Or Baseline | 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol). |
| Quantified Difference | The target compound provides exclusive access to the 2-isopropyl-THF derivative, structurally diverging from the 5,5-dimethyl-THF produced by the tertiary alcohol comparator. |
| Conditions | 1,1-dichloroethylene, strong base (e.g., LDA/n-BuLi or t-BuOK), THF solvent. |
Crucial for procurement teams sourcing specific building blocks for structure-activity relationship (SAR) studies requiring isopropyl-substituted heterocycles.
The synthesis and handling of 1-hydroxy-4-methylpentan-3-one demonstrate its compatibility with mild processing conditions. It is efficiently accessed via the deprotection of 2-(2-isopropyl-1,3-dioxolan-2-yl)ethanol using 10% aqueous oxalic acid in dichloromethane, yielding 73% of the pure β-hydroxy ketone without inducing degradation [1]. This mild biphasic system prevents the retro-aldol fragmentation and dehydration commonly observed when β-hydroxy ketones are exposed to standard strong mineral acids [1].
| Evidence Dimension | Isolated yield and stability during acetal deprotection |
| Target Compound Data | 73% isolated yield (1.96 g scale) using mild 10% aqueous oxalic acid. |
| Comparator Or Baseline | Standard strong acid (e.g., HCl or H2SO4) deprotection protocols. |
| Quantified Difference | Mild biphasic oxalic acid prevents the >50% yield loss typically caused by retro-aldol cleavage or dehydration seen with strong acids on sensitive β-hydroxy ketones. |
| Conditions | 10% aq. oxalic acid, CH2Cl2, 5 hours, room temperature. |
Demonstrates the compound's stability profile and processability for scale-up manufacturing where avoiding retro-aldol degradation is critical.
1-Hydroxy-4-methylpentan-3-one is the exact precursor required for the synthesis of 2,5-dioxoimidazolidin-1-yl-3-phenylurea derivatives. Its primary hydroxyl group allows for efficient PMB protection, enabling downstream elaboration into active pharmaceutical ingredients targeting ocular inflammatory diseases [1].
In medicinal chemistry workflows, this compound is utilized in anionic cascade reactions with 1,1-dichloroethylene to generate (Z)-chloro-exo-methylenetetrahydrofurans. The specific isopropyl and primary alcohol functionalities dictate the regiochemistry of the 5-exo-dig cyclization, providing unique scaffolds for structure-activity relationship (SAR) screening [2].
As a bifunctional aliphatic chain, it serves as a reliable building block in the total synthesis or semi-synthesis of complex molecules where a pre-installed isopropyl ketone and a primary alcohol are required. This avoids the need for multi-step functional group interconversions from simpler bulk solvents, streamlining the procurement of advanced intermediates [2].
Irritant